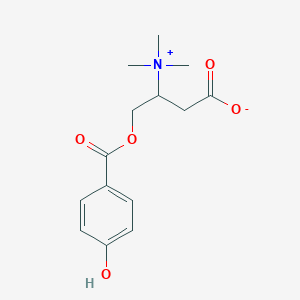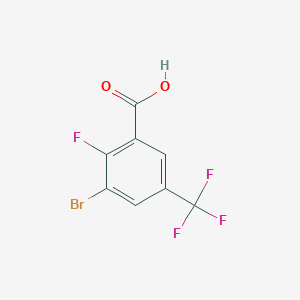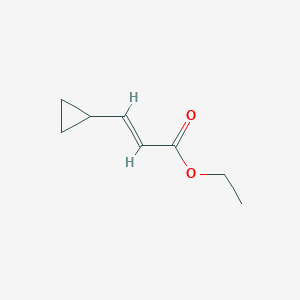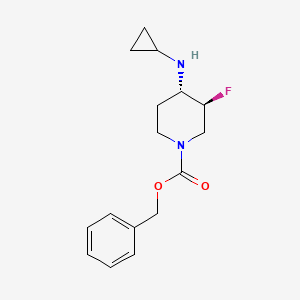![molecular formula C9H7ClN2S B3034777 5-氯-3-对甲苯基-[1,2,4]噻二唑 CAS No. 221038-01-3](/img/structure/B3034777.png)
5-氯-3-对甲苯基-[1,2,4]噻二唑
描述
5-Chloro-3-p-tolyl-[1,2,4]thiadiazole is a chemical compound that belongs to the thiadiazole family, which is known for its diverse biological activities. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The presence of the chloro and p-tolyl groups on the thiadiazole ring can significantly influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of appropriate precursors under specific conditions. For instance, the synthesis of 5-aryloxymethylene-2-(2-chlorobenzoylamido)-1,3,4-thiadiazoles involves cyclization catalyzed by glacial acetic acid . Similarly, 3,5-diphenyl-6-(5-p-tolyl-[1,3,4]thiadiazol-2yl)-3,3a,5,6 tetrahydro-2H pyrazolo[3,4-d]thiazoles were synthesized from chalcone derivatives of [1,3,4]thiadiazol-2-yl-thiazolidin-4-one with hydrazine hydrate .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often confirmed using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized by various spectroscopic techniques and single-crystal X-ray diffraction, revealing its orthorhombic space group and unit cell parameters . These structural analyses are crucial for understanding the compound's geometry and electronic properties.
Chemical Reactions Analysis
Thiadiazoles can undergo various chemical reactions, including nucleophilic substitution, which is a key step in the synthesis of many thiadiazole derivatives. For instance, the conversion of an intermediate thiol into sulfonyl chloride followed by nucleophilic attack of amines was used to synthesize 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazoles are influenced by their molecular structure. The presence of electronegative atoms like chlorine and the aromatic p-tolyl group can affect the compound's polarity, solubility, and reactivity. The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, can be studied using density functional theory (DFT) calculations, as demonstrated for 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole . These properties are essential for the compound's potential applications in various fields, including as materials for non-linear optics (NLO) .
科学研究应用
噻二唑化合物的化学和合成
噻二唑,包括5-氯-3-对甲苯基-[1,2,4]噻二唑等结构,是一类重要的杂环化合物,在有机合成和药物研究中具有广泛的应用。这些化合物可用作氧化抑制剂、染料、金属螯合剂和防腐剂。它们的广泛应用使其成为广泛研究的主题,旨在开发具有更好疗效和安全性的新化合物。噻二唑化学的多功能性允许探索合成策略和技术,促进具有不同生物活性的化合物的发现(Asif, 2016)。
生物活性及药理潜力
研究重点关注了与噻二唑衍生物相关的广泛药理活性,包括抗炎、镇痛、抗菌、抗惊厥、抗糖尿病、抗肿瘤和抗病毒活性。人们认为,1,3,4-噻二唑衍生物中存在毒基团N2C2S部分导致了这些特性。将不同部分结合到一个框架中的杂合分子的开发导致了具有有趣生物学特征的化合物。这种多功能性突出了噻二唑衍生物在设计和开发新药方面的潜力(Mishra, Singh, Tripathi, & Giri, 2015)。
抗菌和抗炎特性
最近对1,3,4-噻二唑衍生物的综述强调了它们显着的抗菌和抗炎特性。这些化合物已显示出对多种病原体的活性,包括细菌、真菌和病毒,使其成为治疗应用的潜在候选者。这些化合物的构效关系(SAR)为旨在开发更新、更有效制剂的药物化学家提供了宝贵的见解(Alam, 2018)。
作为麻醉剂和抗炎剂的潜力
对三唑和噻二唑衍生物的综述,包括5-氯-3-对甲苯基-[1,2,4]噻二唑的结构,表明它们具有广泛的生物活性,特别是作为麻醉剂和抗炎剂。这些化合物表现出很高的选择性作用、低毒性和与标准药物相当的效果,展示了它们在药物化学中的重要性(Koval, Lozynskyi, Shtrygol’, & Lesyk, 2022)。
属性
IUPAC Name |
5-chloro-3-(4-methylphenyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGWDQKQCPUKAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-p-tolyl-[1,2,4]thiadiazole | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl](/img/structure/B3034698.png)


![2-(2,6-Dichlorophenyl)-2-{6-[(2,4-difluorophenyl)sulfanyl]-3-pyridazinyl}acetamide](/img/structure/B3034703.png)
![7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B3034706.png)


![Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3034710.png)


![7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3034715.png)
![1-[(4-Aminophenyl)methyl]piperidin-2-one](/img/structure/B3034717.png)